molecular formula C9H7BrN2O2 B1371878 Methyl 3-bromo-1H-indazole-4-carboxylate CAS No. 885271-63-6

Methyl 3-bromo-1H-indazole-4-carboxylate

Cat. No.: B1371878
CAS No.: 885271-63-6
M. Wt: 255.07 g/mol
InChI Key: YRCSUTRLSRFUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. The presence of a bromine atom and a carboxylate group in this compound makes it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of Action

Methyl 3-bromo-1H-indazole-4-carboxylate is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , and they have been associated with the inhibition, regulation, and/or modulation of kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and h-sgk kinases) to inhibit, regulate, or modulate their activities . This interaction could lead to changes in the cell cycle and cell volume regulation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the cell cycle and cell volume regulation, given its potential targets . The downstream effects of these pathways could include alterations in cell proliferation and cell size .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to changes in cell cycle progression and cell volume, given its potential targets . These changes could potentially influence cell proliferation and size .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound is a solid powder at ambient temperature , suggesting that temperature could affect its stability. Additionally, its safety information indicates that it should be used only outdoors or in a well-ventilated area , suggesting that air quality and ventilation could influence its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-1H-indazole-4-carboxylate typically involves the bromination of 1H-indazole-4-carboxylate. One common method includes the reaction of 1H-indazole-4-carboxylate with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Methyl 3-bromo-1H-indazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-1H-indazole-4-carboxylate
  • Methyl 3-iodo-1H-indazole-4-carboxylate
  • Methyl 6-bromo-3-chloro-1H-indazole-4-carboxylate

Uniqueness

Methyl 3-bromo-1H-indazole-4-carboxylate is unique due to the specific position of the bromine atom and the carboxylate group on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-bromo-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCSUTRLSRFUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NNC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646261
Record name Methyl 3-bromo-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-63-6
Record name Methyl 3-bromo-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-1H-indazole-4-carboxylate
Reactant of Route 2
Methyl 3-bromo-1H-indazole-4-carboxylate
Reactant of Route 3
Methyl 3-bromo-1H-indazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromo-1H-indazole-4-carboxylate
Reactant of Route 5
Methyl 3-bromo-1H-indazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromo-1H-indazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.